molecular formula C13H22BrNOSi B6323061 3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline CAS No. 1147531-04-1

3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline

Cat. No.: B6323061
CAS No.: 1147531-04-1
M. Wt: 316.31 g/mol
InChI Key: HKFUSXNERADXKY-UHFFFAOYSA-N
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Description

3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a bromine atom at the third position and a tert-butyldimethylsilyloxy group at the second position of the aniline ring. This compound is often used in organic synthesis due to its unique reactivity and stability.

Mechanism of Action

Target of Action

It is known that the compound can be used to introduce propanol functionality to many pharmaceuticals . This suggests that it may interact with a variety of biological targets depending on the specific pharmaceutical context.

Mode of Action

The compound acts as an alkylating agent . Alkylation involves the transfer of an alkyl group from the alkylating agent to a substrate. In the case of 3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline, the alkyl group is a propoxy group, which is transferred to the target molecule. This can result in changes to the target molecule’s structure and function.

Pharmacokinetics

The compound’s molecular weight (25325 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to temperature. Other factors, such as pH and the presence of other chemicals, could also potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline typically involves the following steps:

    Bromination: The starting material, 2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the third position.

    Protection: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole to form the tert-butyldimethylsilyloxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug discovery and development.

    Material Science: It is used in the preparation of advanced materials with specific properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]phenol
  • 3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]benzene
  • 3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]pyridine

Uniqueness

3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline is unique due to the presence of both a bromine atom and a tert-butyldimethylsilyloxy group on the aniline ring. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

IUPAC Name

3-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNOSi/c1-13(2,3)17(4,5)16-9-10-11(14)7-6-8-12(10)15/h6-8H,9,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFUSXNERADXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100-mL three-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 114c (1.00 g, 2.89 mmol), ethanol (20 mL), iron powder (−325 mesh, 1.62 g, 28.9 mmol), ammonium chloride (3.09 g, 57.8 mmol) and water (4 mL), and the reaction mixture was heated at 80° C. for 1 h. After this time, the reaction mixture was cooled to room temperature and filtered through a pad of Celite 521. The filter cake was washed with ethanol (3×50 mL), and the combined filtrates were concentrated under reduced pressure. The resulting residue was triturated with water (10 mL) and then dried to a constant weight at 45° C. under vacuum to afford 114d in quantitative yield (949 mg) as a yellow solid: 1H NMR (500 MHz, CDCl3) δ 6.82 (m, 2H), 6.53 (m, 1H), 4.86 (s, 2H), 4.68 (br s, 2H), 0.79 (s, 9H), 0.00 (s, 6H).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step One
Name
Quantity
1.62 g
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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